molecular formula C15H13ClN2O3 B4099955 N-(2-chloro-4-nitrophenyl)-2,4-dimethylbenzamide

N-(2-chloro-4-nitrophenyl)-2,4-dimethylbenzamide

Cat. No.: B4099955
M. Wt: 304.73 g/mol
InChI Key: BOWBEOUQCSBBHA-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-2,4-dimethylbenzamide is a chemical compound with the molecular formula C13H9ClN2O3 and a molecular weight of 276.675 g/mol . This compound is characterized by the presence of a benzamide group substituted with a 2-chloro-4-nitrophenyl moiety and two methyl groups on the benzene ring. It is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)-2,4-dimethylbenzamide typically involves the reaction of 2-chloro-4-nitroaniline with 2,4-dimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)-2,4-dimethylbenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Reduction: 2-chloro-4-aminophenyl-2,4-dimethylbenzamide.

    Substitution: N-(2-substituted-4-nitrophenyl)-2,4-dimethylbenzamide.

    Hydrolysis: 2,4-dimethylbenzoic acid and 2-chloro-4-nitroaniline.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-2,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitrophenol: A related compound with similar structural features but lacking the benzamide group.

    2-chloro-5-nitrophenol: Another chlorinated nitrophenol with a different substitution pattern on the aromatic ring.

    4-chloro-2-nitrophenol: A positional isomer of 2-chloro-4-nitrophenol with the chloro and nitro groups reversed.

Uniqueness

N-(2-chloro-4-nitrophenyl)-2,4-dimethylbenzamide is unique due to the presence of both the 2-chloro-4-nitrophenyl and 2,4-dimethylbenzamide moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-9-3-5-12(10(2)7-9)15(19)17-14-6-4-11(18(20)21)8-13(14)16/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWBEOUQCSBBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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